N-(2-Propylpentyl)acetamide
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Overview
Description
N-(2-Propylpentyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a 2-propylpentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Propylpentyl)acetamide typically involves the acylation of 2-propylpentylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include:
Temperature: 0-25°C
Solvent: Dichloromethane or chloroform
Reaction Time: 1-2 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Propylpentyl)acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form primary amines.
Substitution: Can undergo nucleophilic substitution reactions at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 2-Propylpentanoic acid
Reduction: 2-Propylpentylamine
Substitution: Various N-substituted acetamides
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its role in enzyme inhibition and as a potential prodrug for delivering active compounds to specific tissues.
Medicine: Explored for its anticonvulsant properties and potential use in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Propylpentyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to exert its effects by inhibiting the activity of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain, which can have anticonvulsant effects.
Comparison with Similar Compounds
N-(2-Propylpentyl)acetamide can be compared with other similar compounds, such as:
N-(2-Propylpentyl)glycinamide: Another amide with similar structural features but different biological activity.
2-Propylpentylamine: The amine precursor used in the synthesis of this compound.
Valproic acid: A well-known anticonvulsant with a different chemical structure but similar therapeutic applications.
Uniqueness
This compound stands out due to its specific acetamide group, which imparts unique chemical reactivity and biological activity. Its ability to act as a prodrug and its potential anticonvulsant properties make it a compound of significant interest in medicinal chemistry.
Properties
CAS No. |
40755-25-7 |
---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N-(2-propylpentyl)acetamide |
InChI |
InChI=1S/C10H21NO/c1-4-6-10(7-5-2)8-11-9(3)12/h10H,4-8H2,1-3H3,(H,11,12) |
InChI Key |
FMGNAQVCZOEKAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)CNC(=O)C |
Origin of Product |
United States |
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